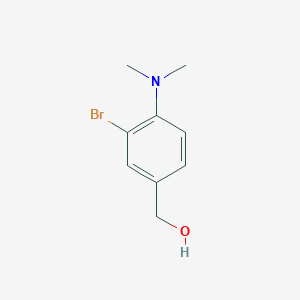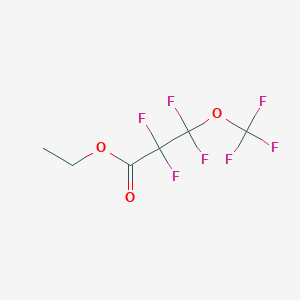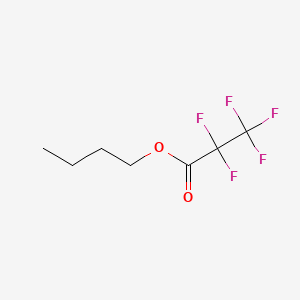![molecular formula C13H10ClF6NO3 B3042840 Ethyl 2-chloro-3,3,3-trifluoro-2-{[3-(trifluoromethyl)benzoyl]amino}propanoate CAS No. 680214-27-1](/img/structure/B3042840.png)
Ethyl 2-chloro-3,3,3-trifluoro-2-{[3-(trifluoromethyl)benzoyl]amino}propanoate
Vue d'ensemble
Description
Ethyl 2-chloro-3,3,3-trifluoro-2-{[3-(trifluoromethyl)benzoyl]amino}propanoate is a synthetic organic compound characterized by the presence of multiple fluorine atoms and a benzoyl group. This compound is notable for its unique chemical structure, which imparts distinct physicochemical properties, making it valuable in various scientific and industrial applications.
Mécanisme D'action
Target of Action
Compounds with a trifluoromethyl group are known to bind with high affinity to multiple receptors , and they are often used to adjust the steric and electronic properties of a lead compound .
Mode of Action
It’s known that the trifluoromethyl group can be used to protect a reactive methyl group from metabolic oxidation . This suggests that the compound might interact with its targets by forming a stable complex, thereby modulating the activity of the target proteins.
Biochemical Pathways
It’s known that trifluoromethyl-substituted compounds often exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound might affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.
Pharmacokinetics
The trifluoromethyl group is known to significantly affect the pharmacokinetic properties of pharmaceutical compounds . It can be used to adjust the solubility of molecules, which can impact their bioavailability .
Result of Action
A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-3,3,3-trifluoro-2-{[3-(trifluoromethyl)benzoyl]amino}propanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate: The synthesis begins with the preparation of the benzoyl intermediate, which involves the reaction of 3-(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride.
Amidation Reaction: The acid chloride is then reacted with ethyl 2-amino-3,3,3-trifluoropropanoate under controlled conditions to form the amide linkage.
Chlorination: The final step involves the chlorination of the intermediate product using a chlorinating agent such as phosphorus pentachloride (PCl5) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-chloro-3,3,3-trifluoro-2-{[3-(trifluoromethyl)benzoyl]amino}propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl ester moiety, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are utilized.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Oxidation: Carboxylic acids or their derivatives.
Reduction: Alcohols or reduced amides.
Applications De Recherche Scientifique
Ethyl 2-chloro-3,3,3-trifluoro-2-{[3-(trifluoromethyl)benzoyl]amino}propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure, which can interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and resistance to degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-chloro-3,3,3-trifluoro-2-{[4-(trifluoromethyl)benzoyl]amino}propanoate: Similar structure with a different position of the trifluoromethyl group on the benzoyl ring.
Methyl 2-chloro-3,3,3-trifluoro-2-{[3-(trifluoromethyl)benzoyl]amino}propanoate: Similar structure with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its specific arrangement of fluorine atoms and the benzoyl group, which imparts distinct physicochemical properties. These properties include enhanced lipophilicity, metabolic stability, and the ability to form strong interactions with biological targets, making it valuable in various scientific and industrial applications.
Propriétés
IUPAC Name |
ethyl 2-chloro-3,3,3-trifluoro-2-[[3-(trifluoromethyl)benzoyl]amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF6NO3/c1-2-24-10(23)11(14,13(18,19)20)21-9(22)7-4-3-5-8(6-7)12(15,16)17/h3-6H,2H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKQIAFJHQFQMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC(=O)C1=CC(=CC=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF6NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Azido-6,8-dioxabicyclo[3.2.1]octane-2,3-diol](/img/structure/B3042766.png)

![Ethyl 6-chloro-3-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3042768.png)





![O1-{[2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl}-4-chlorobenzene-1-carbohydroximamide](/img/structure/B3042778.png)
![O1-{[2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carbonyl}-4-(tert-butyl)benzene-1-carbohydroximamide](/img/structure/B3042779.png)
